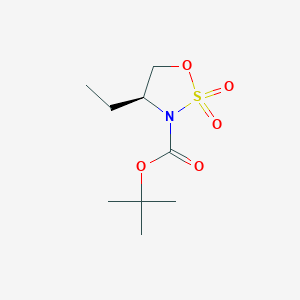![molecular formula C9H14O3 B2878153 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2219371-57-8](/img/structure/B2878153.png)
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a chemical compound with the CAS Number: 2219371-57-8 . It has a molecular weight of 170.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, which includes “1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI Code for “1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is 1S/C9H14O3/c1-7(2)9(6(10)11)4-8(3,5-9)12-7/h4-5H2,1-3H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” are not mentioned in the retrieved sources, the compound’s synthesis involves a [2 + 2] cycloaddition, which is a type of chemical reaction .Physical And Chemical Properties Analysis
“1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis of 2-Azabicyclo[2.1.1]hexanes, which share a related structural framework, highlights their potential in creating compounds with insect antifeedant properties. This class of compounds was synthesized via imination and reductive cyclization, showcasing their versatility in organic synthesis (Stevens & Kimpe, 1996).
Research into 2-Oxabicyclo[2.1.1]hexane derivatives emphasizes their significance in the study of molecular structure and reactions, including thermolysis and solvolysis, providing insights into their stability and reactivity (Kirmse & Mrotzeck, 1988).
Chemical Transformations and Reactivity
Studies on CP-45,899, a compound structurally distinct but relevant to the discussion, underline the utility of such molecules in extending the antibacterial spectrum of β-lactams, showcasing the potential of structurally complex molecules in medicinal chemistry (English et al., 1978).
Investigations into GABA analogues embedded in bicyclo[3.1.0]hexane core structures reveal their application in modeling biological activities and designing compounds with specific conformational properties (Jimeno et al., 2011).
Material Science and Novel Applications
- The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and its potential as a building block in medicinal chemistry demonstrate the role of bicyclic compounds in developing new therapeutic agents, highlighting their importance beyond traditional chemical applications (Napolitano et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1,3,3-Trimethyl-2-oxabicyclo[21Similar compounds have been found to inhibit calcineurin , a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .
Mode of Action
The exact mode of action of 1,3,3-Trimethyl-2-oxabicyclo[21It can be inferred from related compounds that it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
The specific biochemical pathways affected by 1,3,3-Trimethyl-2-oxabicyclo[21The inhibition of calcineurin can prevent the formation of active transcription factors such as nf-at and nf-il2a, which are essential for interleukin-2 (il2) gene expression .
Result of Action
The molecular and cellular effects of 1,3,3-Trimethyl-2-oxabicyclo[21The inhibition of calcineurin and the subsequent prevention of the formation of active transcription factors could potentially impact gene expression .
Propriétés
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(2)9(6(10)11)4-8(3,5-9)12-7/h4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQFZKCXTROSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
CAS RN |
2219371-57-8 |
Source


|
| Record name | 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)




![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)





![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)
